Cas no 1893368-94-9 (methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate)
methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate
- EN300-1998805
- 1893368-94-9
-
- Inchi: 1S/C14H21NO2/c1-9-7-11(3)12(8-10(9)2)13(15)5-6-14(16)17-4/h7-8,13H,5-6,15H2,1-4H3
- InChI Key: AYAYXNDWKUZWMS-UHFFFAOYSA-N
- SMILES: O(C)C(CCC(C1C=C(C)C(C)=CC=1C)N)=O
Computed Properties
- Exact Mass: 235.157228913g/mol
- Monoisotopic Mass: 235.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 52.3Ų
methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1998805-0.05g |
methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate |
1893368-94-9 | 0.05g |
$924.0 | 2023-09-16 | ||
| Enamine | EN300-1998805-0.1g |
methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate |
1893368-94-9 | 0.1g |
$968.0 | 2023-09-16 | ||
| Enamine | EN300-1998805-0.25g |
methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate |
1893368-94-9 | 0.25g |
$1012.0 | 2023-09-16 | ||
| Enamine | EN300-1998805-0.5g |
methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate |
1893368-94-9 | 0.5g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1998805-1.0g |
methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate |
1893368-94-9 | 1g |
$1100.0 | 2023-06-03 | ||
| Enamine | EN300-1998805-2.5g |
methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate |
1893368-94-9 | 2.5g |
$2155.0 | 2023-09-16 | ||
| Enamine | EN300-1998805-5.0g |
methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate |
1893368-94-9 | 5g |
$3189.0 | 2023-06-03 | ||
| Enamine | EN300-1998805-10.0g |
methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate |
1893368-94-9 | 10g |
$4729.0 | 2023-06-03 | ||
| Enamine | EN300-1998805-1g |
methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate |
1893368-94-9 | 1g |
$1100.0 | 2023-09-16 | ||
| Enamine | EN300-1998805-5g |
methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate |
1893368-94-9 | 5g |
$3189.0 | 2023-09-16 |
methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate
Introduction to Methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate (CAS No. 1893368-94-9)
Methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate, identified by its CAS number 1893368-94-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various applications in drug development and biochemical studies.
The molecular structure of methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate consists of a butanoate ester moiety linked to a phenyl ring substituted with three methyl groups at the 2, 4, and 5 positions. This specific arrangement imparts distinct chemical characteristics that make the compound particularly interesting for researchers exploring novel therapeutic agents. The presence of both amino and ester functional groups provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific enzymatic pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The structural features of methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate suggest potential applications in this area. For instance, the phenyl ring with its methyl substituents may interact with hydrophobic pockets of target proteins, while the amino group could form hydrogen bonds or participate in salt bridge interactions, enhancing binding affinity.
One of the most compelling aspects of this compound is its versatility in serving as a building block for more complex molecules. Researchers have utilized derivatives of methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate to develop novel scaffolds for drug candidates. These derivatives often exhibit improved pharmacokinetic properties or enhanced selectivity over existing therapeutic agents. The ability to modify both the ester and amino groups allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
The synthesis of methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the phenyl ring with high efficiency and yield. Additionally, protective group strategies are often necessary to prevent unwanted side reactions involving the reactive functional groups present in the molecule.
Recent studies have highlighted the potential of methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate in modulating inflammatory pathways. In particular, its structural motif resembles known bioactive compounds that inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in the production of pro-inflammatory mediators. Preclinical investigations have shown that certain derivatives exhibit significant anti-inflammatory effects in cellular and animal models.
The pharmacological profile of methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate is further enhanced by its ability to cross the blood-brain barrier (BBB), making it a promising candidate for treating central nervous system (CNS) disorders. The lipophilic nature imparted by the phenyl ring and methyl substituents facilitates penetration into neural tissues. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, methyl 4-amino-4-(2,4,5-trimethylphenyl)butanoate (CAS No. 1893368-94-9) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features offer opportunities for designing novel drug candidates with improved efficacy and selectivity. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are poised to play a crucial role in advancing medical treatments for a wide range of diseases.
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